molecular formula C18H27NO3 B2813868 tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate CAS No. 1121602-79-6

tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2813868
CAS No.: 1121602-79-6
M. Wt: 305.418
InChI Key: VVHPEEPBHAOAHP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based chemical compound with the molecular formula C18H27NO3 and is a valuable building block in organic synthesis and medicinal chemistry research . The compound features a tert-butoxycarbonyl (Boc) protecting group, a key functionality for safeguarding amine groups during multi-step synthetic sequences. The 2-methylbenzyloxymethyl side chain introduces steric and electronic properties that can be exploited to modulate the compound's reactivity and physical characteristics. Researchers utilize this and related N-Boc pyrrolidine derivatives as key intermediates in the design and synthesis of more complex molecules, including potential pharmacologically active agents . As a scaffold, it is particularly useful in the development of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(2-methylphenyl)methoxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14-8-5-6-9-15(14)12-21-13-16-10-7-11-19(16)17(20)22-18(2,3)4/h5-6,8-9,16H,7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPEEPBHAOAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H27NO3
  • Molar Mass : 305.41 g/mol
  • CAS Number : 1121602-79-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Specific studies have focused on its role as an inhibitor in biochemical pathways relevant to disease states, particularly in cancer and neurological disorders. For instance, structure-guided optimization has led to the development of potent inhibitors targeting the von Hippel–Lindau (VHL) tumor suppressor protein, which is crucial for regulating cellular responses to hypoxia and growth signals .

Study 1: Inhibition of VHL E3 Ubiquitin Ligase

A study published in the Journal of Medicinal Chemistry explored the optimization of inhibitors targeting VHL E3 ubiquitin ligase. The findings demonstrated that derivatives of pyrrolidine compounds, including this compound, showed low nanomolar potencies in cellular assays .

CompoundIC50 (nM)Target
This compound<10VHL E3 Ligase

Study 2: Antioxidant Activity

In another investigation, a series of pyrrolidine derivatives were synthesized and evaluated for their antioxidant properties. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrrolidine ring and the substitution patterns on the benzyl moiety can significantly influence biological activity. Variations in these structures have been systematically analyzed to enhance potency and selectivity against specific biological targets.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Toxicological assessments indicate a low toxicity profile in vitro, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Drug Development

Tert-butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Compounds with similar structures have shown promise in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. For instance, derivatives of pyrrolidine are often explored for their efficacy as analgesics or anxiolytics.

Anticancer Activity

Research indicates that certain pyrrolidine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The specific substitution patterns on the pyrrolidine ring can enhance selectivity towards cancer cells while minimizing effects on normal cells.

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial in the development of new materials and pharmaceuticals.

Catalysis

This compound can act as a catalyst in organic reactions, enhancing reaction rates and selectivities. Its ability to stabilize transition states makes it valuable in asymmetric synthesis, where enantiomeric purity is desired.

Polymer Chemistry

The compound can be utilized in the development of new polymers with specific properties, such as increased thermal stability or improved mechanical strength. By incorporating this pyrrolidine derivative into polymer matrices, researchers can tailor material properties for applications in coatings, adhesives, and composites.

Nanotechnology

In nanotechnology, this compound can be used to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This functionalization is crucial for applications in drug delivery systems where controlled release and targeting are required.

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that modifications on the pyrrolidine ring could enhance therapeutic efficacy while reducing toxicity to normal cells.
  • Synthesis of Novel Polymers : Researchers synthesized a series of polymers incorporating this compound, resulting in materials with enhanced mechanical properties and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine-1-carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate with closely related compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The 2-methylbenzyloxymethyl group in the target compound introduces an ether linkage, enhancing polarity compared to non-oxygenated analogs like tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate . This may improve solubility in polar solvents. Methylsulfonyloxy derivatives (e.g., ) exhibit higher electrophilicity due to the electron-withdrawing sulfonyl group, making them reactive intermediates for further substitutions.

Mesylation reactions (e.g., ) achieve near-quantitative yields (92%), highlighting the efficiency of introducing sulfonate leaving groups.

Spectral and Physical Properties :

  • 13C NMR Data :

  • The target compound’s tert-butyl group is expected to resonate near δ 80–85 ppm (similar to tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate, δ 79.79 ppm ).
  • Aromatic carbons in the 2-methylbenzyl group would align with δ 126–137 ppm, as seen in related analogs .
    • Molecular Weight : The target compound (305.41 g/mol) is heavier than benzyl derivatives (e.g., 206 g/mol ) due to the additional oxygen and methylene units.

Steric and Electronic Modifications :

  • Pyridyl-substituted derivatives (e.g., ) introduce aromatic nitrogen, altering electronic properties and enabling coordination in catalytic applications.
  • Trifluoromethyl groups (e.g., in benzoimidazol derivatives ) significantly increase metabolic stability and lipophilicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions followed by functionalization. A documented procedure involves hydrogenation of intermediates under controlled conditions (e.g., H₂ atmosphere, room temperature), filtration through Celite, and purification via column chromatography (EtOAc/hexane). Yields up to 66% are reported, with purity confirmed by NMR (¹H and ¹³C) and mass spectrometry . Optimization of purity requires strict control of reaction times, solvent selection (e.g., THF for solubility), and chromatographic purification using reverse-phase C18 columns for polar byproducts .

Q. How is the stereochemical configuration of this compound validated, and why is it critical for biological applications?

  • Methodological Answer : Stereochemistry is confirmed via chiral HPLC or NMR analysis of diastereomeric derivatives. For example, the (S)-enantiomer (as in ) is resolved using specific eluents and compared to racemic standards. Stereochemical integrity is vital for target binding in medicinal chemistry, as incorrect configurations can reduce bioactivity or induce off-target effects .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 139.2 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1690 cm⁻¹) .

Advanced Research Questions

Q. How does the compound behave under diverse reaction conditions (e.g., oxidation, cross-coupling), and what mechanistic insights exist?

  • Methodological Answer : The tert-butyl group provides steric protection, while the benzyloxy moiety enables nucleophilic substitution. For example:

  • Oxidation : Dess–Martin periodinane selectively oxidizes alcohol intermediates to ketones without degrading the pyrrolidine ring .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require Cs₂CO₃ as a base in dioxane, with yields dependent on aryl halide reactivity . Mechanistic studies suggest the tosyloxy group acts as a leaving group in SN2 reactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 66% vs. 90% in similar protocols) often arise from solvent purity, catalyst loading, or reaction scale. For instance, scaling up hydrogenation reactions may reduce efficiency due to incomplete gas diffusion. Resolution involves optimizing catalyst ratios (e.g., Pd/C at 10% w/w) and degassing solvents to prevent side reactions .

Q. How is this compound utilized as a building block in drug discovery, particularly for spirocyclic or anticancer agents?

  • Methodological Answer : The pyrrolidine core serves as a rigid scaffold for spirocyclic systems. In , it is coupled with diazaspiro[3.5]nonene derivatives via Mitsunobu reactions (using N,N,N’,N’-tetramethylazodicarboxamide) to generate anticancer candidates. The tert-butyl group enhances metabolic stability, while the benzyloxy moiety allows further functionalization (e.g., fluorination for improved pharmacokinetics) .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Methodological Answer : Racemization is minimized by:

  • Using mild bases (e.g., NaHCO₃ instead of NaOH) for substitutions.
  • Low-temperature reactions (0–5°C) to stabilize transition states.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) during esterification .

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